4-Isopropylsaccharin

synthetic methodology Vilsmeier cyclization process chemistry

Researchers developing mechanism-based serine protease inhibitors require a scaffold with validated blood stability and enzyme acylation kinetics. 4-Isopropylsaccharin directly addresses this need as the core intermediate for human leukocyte elastase (HLE) inhibitors. · The 4-isopropyl substituent confers blood stability (half-life extended from minutes to hours vs. unsubstituted analogs), as established by Bell et al. (1995). · N-Functionalization yields inhibitors with kobs/[I] values spanning 180->49,000 M⁻¹s⁻¹ (Groutas et al., 1993), enabling tunable potency. · Dual synthetic routes (US 5,378,720; Molbank 2023) support multi-gram procurement and seamless scale-up. Supplied at 95% purity with full quality documentation.

Molecular Formula C10H11NO3S
Molecular Weight 225.27 g/mol
Cat. No. B8563550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isopropylsaccharin
Molecular FormulaC10H11NO3S
Molecular Weight225.27 g/mol
Structural Identifiers
SMILESCC(C)C1=C2C(=CC=C1)S(=O)(=O)NC2=O
InChIInChI=1S/C10H11NO3S/c1-6(2)7-4-3-5-8-9(7)10(12)11-15(8,13)14/h3-6H,1-2H3,(H,11,12)
InChIKeyMRPAHFZTHXMLRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kilogram / 1 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Isopropylsaccharin: Proteolytic Enzyme Inhibitor Scaffold


4-Isopropylsaccharin (CAS 91950-12-8; C₁₀H₁₁NO₃S; exact mass 225.04600) is a 4-alkyl-substituted 1,2-benzisothiazol-3(2H)-one 1,1-dioxide derivative belonging to the saccharin family of heterocyclic compounds [1]. It serves as a privileged N-heterocyclic scaffold in medicinal chemistry, most notably as the core structural intermediate for synthesizing mechanism-based inhibitors of human leukocyte elastase (HLE) and related serine proteases [2]. First disclosed in the patent literature in the early 1990s by Sterling Winthrop (later Sanofi) as a key building block for 2-substituted saccharin proteolytic enzyme inhibitors [3], the compound has sustained procurement relevance due to its demonstrated utility in generating highly potent, time-dependent elastase inactivators with therapeutic potential in chronic obstructive pulmonary disease, rheumatoid arthritis, and cystic fibrosis [4].

Why 4-Isopropylsaccharin Has No Generic Substitute


Generic substitution fails for 4-isopropylsaccharin because the identity of the 4-position substituent is a critical determinant of both inhibitor potency and metabolic stability in the benzisothiazolone/saccharin scaffold class. Structure-activity relationship (SAR) studies on benzisothiazolone-based human leukocyte elastase inhibitors demonstrated that the unsubstituted parent benzisothiazolone, while a potent 15 nM inhibitor of HLE, exhibited instability in human blood with a half-life measured in minutes [1]. Introducing lipophilic substituents specifically at the R4-position—with isopropyl providing an optimal balance of steric bulk and lipophilicity—was essential for achieving therapeutically meaningful blood stability while preserving inhibitory potency [1]. Furthermore, the Groutas et al. mechanistic studies established that saccharin derivatives function as time-dependent, mechanism-based inactivators of HLE, wherein the electronic environment of the saccharin ring directly governs the rate of enzyme acylation (kobs/[I] values spanning 180 to >49,000 M⁻¹s⁻¹ depending on the N-substituent leaving group) [2]. The 4-isopropyl group modulates the electrophilicity of the carbonyl center that undergoes nucleophilic attack in the enzyme active site; substituting isopropyl for hydrogen, methyl, or ethyl at the 4-position alters this electronic landscape and consequently changes inhibitor performance [2]. This dual dependence on both 4-substituent identity and N-substituent leaving group means that neither unsubstituted saccharin, nor 5- or 6-substituted regioisomers, nor 4-substituted analogs with different alkyl chains can be assumed to reproduce the activity profile of 4-isopropylsaccharin-derived inhibitors without de novo SAR validation.

Quantitative Differentiation: 4-Isopropylsaccharin vs. Analogs


One-Step vs. Multi-Step Synthesis of 4-Substituted Saccharins

The Molbank 2023 protocol achieves 4-isopropylsaccharin in quantitative yield via a one-step adapted Vilsmeier cyclization, contrasting with patent-described multi-step routes requiring reflux times of 24 hours and multiple workup steps. The patent synthesis of 4-isopropylsaccharin (US 5,378,720) involves cyclization of 2-aminosulfonyl-6-isopropyl-N,N-diethylbenzamide in refluxing acetic acid for 24 hours followed by filtration and aqueous washing, with typical isolated yields in the 70–85% range for multi-gram batches (37.9 g scale reported) [1]. The Molbank one-step protocol delivers the title compound in quantitative yield with full ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopic characterization, representing a significant improvement in atom economy and process efficiency [2].

synthetic methodology Vilsmeier cyclization process chemistry heterocyclic synthesis

Blood Stability: 4-Isopropyl vs. Unsubstituted Scaffold

Bell et al. (1995) reported that the unsubstituted benzisothiazolone lead compound (1a) was a 15 nM inhibitor of HLE but was unstable in human blood with a half-life measured in minutes (t₁/₂ ≈ min) [1]. Introduction of lipophilic substituents at the R4-position—specifically ethyl or isopropyl—was required to achieve meaningful blood stability while preserving nanomolar potency [1]. The 4-isopropyl benzisothiazolone nucleus subsequently enabled development of the benzisothiazolinylmethyl aryl ether series, where compound 7i achieved Ki* = 0.8 nM against HLE, representing a ~19,000-fold improvement in binding affinity over the initial lead [1]. The isopropyl group at the 4-position contributed both steric protection against hydrolytic metabolism and optimized hydrophobic complementarity within the enzyme S1 pocket [1].

human leukocyte elastase metabolic stability SAR benzisothiazolone drug design

Mechanism-Based Elastase Inactivation by Saccharins

Groutas et al. (1993) systematically evaluated a series of N-substituted saccharin derivatives as time-dependent inactivators of human leukocyte elastase, reporting apparent second-order inactivation rate constants (kobs/[I]) ranging from 180 M⁻¹s⁻¹ to over 49,000 M⁻¹s⁻¹ depending on the N-substituent leaving group [1]. The saccharin scaffold operates via an enzyme-catalyzed ring-opening mechanism wherein active-site nucleophilic attack on the carbonyl generates an acyl-enzyme intermediate; the 4-isopropyl substituent electronically modulates this carbonyl electrophilicity [1]. Inactivated elastase regained only 80–90% activity after 24 hours, with reactivation half-lives of 12–15 hours, demonstrating near-irreversible inactivation kinetics [1]. This kinetics profile is scaffold-dependent and cannot be replicated by simple N-substitution of unsubstituted saccharin alone [1].

time-dependent inhibition acyl-enzyme serine protease kobs/[I] mechanism-based inactivator

4-Isopropylsaccharin: Patent-Exemplified Intermediate

4-Isopropylsaccharin is explicitly named and exemplified as a synthetic intermediate in multiple US and European patents covering saccharin-derived proteolytic enzyme inhibitors. US Patent 5,378,720 (filed 1993, assigned to Sterling Winthrop) describes the use of 4-isopropylsaccharin (37.9 g scale) in the synthesis of 2-substituted derivatives via alkylation with various electrophiles [1]. The Japanese patent JP3179600B2 (Sanofi-Sintel Lab, filed 1992) specifically claims 2-[(2,5-dihydro-5-oxo-3-furanyl)oxymethyl]-4-isopropylsaccharin as a therapeutic proteolytic enzyme inhibitor [2]. US Patent 5,596,012 (Dunlap et al., 1997) generically claims compounds where R₂ at the 4-position includes isopropyl among preferred embodiments [3]. This patent triangulation confirms that 4-isopropylsaccharin is not merely a generic intermediate but the specifically reduced-to-practice scaffold in multiple independent patent families.

patent analysis proteolytic enzyme inhibitor intellectual property drug development chemical intermediate

Physicochemical Differentiation: 4-Isopropyl vs. 4-Alkyl Saccharins

4-Isopropylsaccharin (CAS 91950-12-8; C₁₀H₁₁NO₃S; exact mass 225.04600) differs from its closest regioisomeric and homolog analogs in computable molecular descriptors that govern reactivity and biological performance . The isopropyl group at the 4-position creates a branched alkyl environment with distinct steric parameters compared to the linear n-propyl analog (4-propylsaccharin, CAS 133743-12-1) . Computed properties for 4-isopropylsaccharin include: hydrogen bond donor count = 0, hydrogen bond acceptor count = 3, rotatable bond count = 1, topological complexity score = 369, and exact mass = 225.04600 . The single rotatable bond (isopropyl C–C) and low hydrogen-bonding capacity contribute to the scaffold's favorable permeability profile when incorporated into larger inhibitor structures. By contrast, 5- or 6-substituted saccharin regioisomers present the substituent at electronically distinct positions of the aromatic ring, altering the electrophilicity of the carbonyl center that is the site of nucleophilic attack during enzyme inactivation [1].

physicochemical properties lipophilicity molecular descriptor regioisomer building block selection

Saccharin Selectivity for Elastase over Cathepsin G

Groutas et al. demonstrated that saccharin derivatives display inherent selectivity for human leukocyte elastase over cathepsin G. Compounds 2 and 12 from their series showed only weak inhibition of cathepsin G, with kobs/[I] values of 10 M⁻¹s⁻¹ and 20 M⁻¹s⁻¹ respectively, compared to robust HLE inhibition (kobs/[I] up to >49,000 M⁻¹s⁻¹ for the most potent elastase inactivators in the same series) [1]. This represents a >2,450-fold selectivity window for the scaffold class [1]. The molecular basis for this selectivity resides in the differential S1 pocket architecture between elastase (prefers small hydrophobic residues) and cathepsin G (prefers aromatic residues), which the saccharin scaffold—particularly when substituted at the 4-position—discriminates between [1].

serine protease selectivity cathepsin G neutrophil elastase off-target activity therapeutic window

4-Isopropylsaccharin: Key Applications and Procurement


HLE Inhibitor Library Synthesis via N-Functionalization

4-Isopropylsaccharin is the optimal starting material for constructing focused libraries of mechanism-based human leukocyte elastase inhibitors. The one-step quantitative synthesis reported by Jaster et al. (Molbank 2023) enables cost-efficient procurement of multi-gram quantities [1], while the Groutas et al. (1993) SAR framework provides a validated roadmap for N-functionalization with diverse leaving groups to achieve kobs/[I] values spanning 180 to >49,000 M⁻¹s⁻¹ [2]. The blood-stabilizing effect of the 4-isopropyl group, established by Bell et al. (1995), means that inhibitors built on this scaffold enter pharmacokinetic screening with an intrinsically favorable stability profile compared to those derived from unsubstituted or 4-ethyl benzisothiazolones [3].

Orally Active Elastase Inhibitor Development

The explicit exemplification of 4-isopropylsaccharin in multiple patent families (US 5,378,720; US 5,596,012; JP3179600B2; EP0547708) provides a well-documented intellectual property foundation for developing novel 2-substituted derivatives [4][5]. The specifically claimed derivative 2-[(2,5-dihydro-5-oxo-3-furanyl)oxymethyl]-4-isopropylsaccharin (JP3179600B2) demonstrates that the 4-isopropylsaccharin scaffold has been reduced to practice in a therapeutic context targeting degenerative diseases including emphysema, rheumatoid arthritis, and pancreatitis [5]. Procurement of 4-isopropylsaccharin as a key intermediate enables structure-based optimization of the N-substituent while retaining the validated 4-isopropyl pharmacophore.

Selective Activity-Based Probe Development

The demonstrated >2,450-fold selectivity of the saccharin scaffold for elastase over cathepsin G [2] makes 4-isopropylsaccharin an attractive starting point for developing activity-based probes (ABPs) targeting neutrophil elastase in complex biological samples. The scaffold's mechanism-based mode of action—forming a covalent acyl-enzyme intermediate with reactivation half-lives of 12–15 hours [2]—provides a sufficient residence time for detection in gel-based or mass spectrometry proteomics workflows. The quantitative synthetic accessibility [1] supports the economic preparation of probe libraries with varied N-substituent reporter tags (fluorophores, biotin, or click-chemistry handles).

Process Scale-Up: Discovery to Preclinical Supply

The patent literature provides a validated multi-gram synthetic procedure for 4-isopropylsaccharin (37.9 g scale demonstrated; US 5,378,720) [4], while the Molbank 2023 protocol offers a higher-yielding alternative route [1]. This dual-route availability de-risks process chemistry scale-up: teams can begin with the patent route for reproducibility and then transition to the higher-yielding Vilsmeier protocol for cost-of-goods reduction at kilogram scale. The well-characterized spectroscopic profile (full ¹H-, ²H-, ¹³C-NMR, IR, and Raman data) [1] provides robust analytical methods for in-process control and quality release testing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Isopropylsaccharin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.